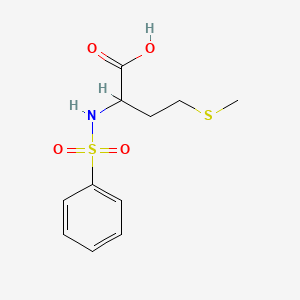

2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid

Description

Properties

IUPAC Name |

2-(benzenesulfonamido)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S2/c1-17-8-7-10(11(13)14)12-18(15,16)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSPUZQKMRMVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid typically involves the following steps:

Formation of the Benzenesulfonamide Group: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone, which can be achieved through various organic synthesis techniques, such as esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzenesulfonamide group can be reduced under specific conditions to form an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide or methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition Studies

Interaction studies involving this compound primarily focus on its binding affinity and inhibitory effects on target enzymes like carbonic anhydrases. Techniques such as molecular docking simulations and kinetic assays are employed to elucidate how this compound interacts with specific biological targets. Preliminary findings suggest that it may exhibit competitive inhibition properties, although detailed mechanisms remain to be fully characterized.

Potential Therapeutic Applications

Given its structural features, 2-benzenesulfonamido-4-(methylsulfanyl)butanoic acid holds promise for several therapeutic applications:

- Anti-inflammatory Agents : The presence of sulfonamide groups may confer anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

- Antimicrobial Agents : As noted earlier, its potential antibacterial activity positions it as a candidate for developing new antimicrobial therapies.

- Metabolic Modulators : The compound's interactions with sulfur metabolism pathways could lead to applications in metabolic disorders where sulfur-containing amino acids play a critical role .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds can be beneficial:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Amino-N-benzenesulfonamide | Amino group substituted on benzene | Carbonic anhydrase inhibition |

| 4-Sulfamoylbenzoic acid | Sulfamoyl group attached to benzoic acid | Antimicrobial properties |

| 2-Amino-4-(methylsulfanyl)butanoic acid | Methylsulfanyl group on butanoic backbone | Antioxidant and anti-inflammatory effects |

This table highlights how the presence of multiple functional groups in this compound differentiates it from other compounds, potentially leading to unique pharmacological profiles.

Mechanism of Action

The mechanism of action of 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The methylsulfanyl group can also participate in interactions with proteins, affecting their function and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Functional Group Impact: Sulfonamido vs. Methylsulfanyl vs. Methylsulfonyl: The thioether (-SCH₃) in the target compound is less oxidized than the sulfonyl (-SO₂-) group in , conferring higher lipophilicity and possibly improved membrane permeability .

Structural Modifications: The benzothiadiazole substituent () introduces a heterocyclic ring, enabling unique electronic properties and π-stacking interactions absent in the target compound . Methionine () lacks the sulfonamide group, highlighting the critical role of functional groups in differentiating biochemical roles (e.g., amino acid metabolism vs. enzyme inhibition) .

Steric and Stereochemical Effects: The tert-butyl group in increases steric bulk, which could hinder binding in tight enzymatic pockets but enhance affinity in hydrophobic environments .

Research Implications

The structural diversity among these analogs demonstrates how subtle changes (e.g., oxidation state, substituent bulk, stereochemistry) influence physicochemical properties and biological activity. For instance:

- Sulfonamide-containing compounds (target, ) may target enzymes like carbonic anhydrases or proteases.

- Thioether groups (target, –9) could improve pharmacokinetic profiles by balancing solubility and permeability.

Further studies on the target compound should prioritize experimental determination of pKa, solubility, and binding assays to validate these hypotheses.

Biological Activity

2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety and a methylsulfanyl group attached to a butanoic acid backbone. The biological activity of this compound can be attributed to its ability to interact with various biological targets, leading to significant pharmacological effects.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these organisms have been reported, highlighting the compound's potential as an antibacterial agent.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.8 |

| Escherichia coli | 12.5 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Antioxidant Effects

Antioxidant activity has been observed in various sulfonamide derivatives. The presence of the methylsulfanyl group is believed to enhance the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals.

Target Interactions

The biological effects of this compound are mediated through interactions with specific biological targets. These include enzymes involved in bacterial metabolism and inflammatory pathways. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.

Biochemical Pathways

The compound influences several biochemical pathways:

- Folate Synthesis Inhibition : By mimicking PABA, it disrupts folate synthesis in bacteria.

- Cytokine Modulation : It may alter the expression of cytokines involved in inflammation.

- Oxidative Stress Response : The antioxidant properties help mitigate oxidative stress in cells.

Case Studies and Research Findings

-

Antibacterial Efficacy Study :

A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound. The results indicated significant inhibition against both gram-positive and gram-negative bacteria, with particular efficacy noted against S. aureus at low MIC values . -

Anti-inflammatory Mechanism Investigation :

Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Results showed a reduction in edema and pro-inflammatory cytokine levels, supporting its potential therapeutic use in inflammatory conditions . -

Antioxidant Activity Assessment :

A comparative analysis of various sulfonamide derivatives revealed that this compound exhibited superior antioxidant activity compared to others, suggesting its utility in oxidative stress-related disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzenesulfonamido-4-(methylsulfanyl)butanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling benzenesulfonyl chloride derivatives with 4-(methylsulfanyl)butanoic acid precursors. Key steps include:

- Protection of reactive groups : Use tert-butyloxycarbonyl (Boc) or benzyl groups to protect the amino or thiol functionalities during intermediate steps .

- Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between sulfonamide and carboxylic acid moieties .

- Optimization via Design of Experiments (DoE) : Use fractional factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) can identify optimal conditions for yield and purity .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for sulfonamide (δ 7.5–8.0 ppm, aromatic protons) and methylsulfanyl (δ 2.1–2.3 ppm) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 316.06) and fragmentation patterns .

- UV/Vis Spectroscopy : Monitor absorbance near 270 nm for sulfonamide chromophores, useful for concentration determination in biological assays .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Kinetics : Perform dose-response assays (e.g., IC₅₀ determination) using purified target enzymes (e.g., carbonic anhydrase or proteases). Measure activity via fluorometric or colorimetric substrates .

- Competitive Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and thermodynamic parameters .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for sulfonamide derivatives?

- Methodological Answer :

- Comparative Calorimetry : Replicate measurements using differential scanning calorimetry (DSC) under controlled conditions (e.g., inert atmosphere) to minimize oxidation artifacts .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to cross-validate experimental enthalpy values and identify systematic errors .

Q. How can structural modifications enhance the compound’s stability in aqueous media without compromising bioactivity?

- Methodological Answer :

- Functional Group Replacement : Substitute the methylsulfanyl group with a sulfoxide or sulfone to improve hydrophilicity while retaining hydrogen-bonding capacity .

- Prodrug Design : Convert the carboxylic acid to an ester prodrug (e.g., ethyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What experimental designs are optimal for studying reaction mechanisms in sulfonamide-based systems?

- Methodological Answer :

- Isotopic Labeling : Use <sup>18</sup>O-labeled water or deuterated solvents to trace reaction pathways in hydrolysis or nucleophilic substitution reactions .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated/deuterated substrates to identify rate-determining steps .

Handling and Methodological Guidance

Q. What protocols ensure stability during storage and handling of this compound?

- Methodological Answer :

- Storage : Store at –20°C under argon to prevent oxidation of the methylsulfanyl group. Use amber vials to avoid photodegradation .

- Solubility Optimization : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) for biological assays. Centrifuge at 14,000 rpm to remove insoluble aggregates .

Q. How can researchers develop validated HPLC methods for purity analysis?

- Methodological Answer :

- Column Selection : Use a C18 reversed-phase column with a mobile phase of acetonitrile/water (0.1% TFA) in gradient mode .

- Validation Parameters : Assess linearity (R² > 0.99), limit of detection (LOD < 0.1 µg/mL), and precision (%RSD < 2.0) per ICH guidelines .

Q. What safety precautions are critical given the compound’s reactive groups?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.